molecular formula C16H18N2O5 B5330818 methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B5330818
M. Wt: 318.32 g/mol
InChI Key: ICFXKPSUXSRSOZ-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C16H18N2O5 and its molecular weight is 318.32 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is 318.12157168 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Suzuki–Miyaura Coupling

Methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate: can serve as an organoboron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful method for forming carbon–carbon bonds. Its success lies in mild reaction conditions, functional group tolerance, and environmentally benign reagents. The compound’s rapid transmetalation with palladium (II) complexes makes it valuable for constructing complex molecules.

Heterocyclic Medicinal Scaffolds

The 1,2,3-triazole moiety, which includes this compound, has been utilized in developing medicinal scaffolds. These scaffolds exhibit diverse activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer properties . Researchers explore derivatives of this compound to discover novel drugs.

Cyclization Modes

In synthetic chemistry, 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide (a derivative of our compound) was obtained as a single product in an experiment on cyclization modes of a glycine-derived enamino amide. Its high yield and operational simplicity make it an attractive synthetic target .

Indole Derivatives as Antiviral Agents

Researchers have prepared 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives (which include our compound) and reported them as antiviral agents . These derivatives may hold promise in combating viral infections.

Flavor and Fragrance Chemistry

Trans-3-methyl-4-octanolide: , a related compound, is used in flavor and fragrance formulations. Its pleasant, fruity odor contributes to various consumer products .

Mechanism of Action

Target of Action

It’s known that many indole derivatives bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

Indole derivatives are known to interact with their targets and cause various biological changes . The compound may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This compound may potentially affect similar pathways.

Pharmacokinetics

It’s known that the lipophilicity of a compound can influence its cellular uptake . Given the structural similarities, this compound might have similar properties.

Result of Action

Indole derivatives are known to have diverse biological activities . This compound may have similar effects.

properties

IUPAC Name

methyl 4-[(3-methoxyphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-9-14(16(21)23-3)12(8-13(19)17-9)15(20)18-10-5-4-6-11(7-10)22-2/h4-7,12H,8H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFXKPSUXSRSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=CC(=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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